tert-Butyl 3-hydroxy-6-methoxyazepane-1-carboxylate
Description
tert-Butyl 3-hydroxy-6-methoxyazepane-1-carboxylate: is an organic compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a methoxy group attached to the azepane ring
Properties
Molecular Formula |
C12H23NO4 |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
tert-butyl 3-hydroxy-6-methoxyazepane-1-carboxylate |
InChI |
InChI=1S/C12H23NO4/c1-12(2,3)17-11(15)13-7-9(14)5-6-10(8-13)16-4/h9-10,14H,5-8H2,1-4H3 |
InChI Key |
RFBIDSKGHJPPMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CCC(C1)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-hydroxy-6-methoxyazepane-1-carboxylate typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors. For example, starting from a linear precursor containing a nitrogen atom and suitable functional groups, cyclization can be achieved using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) under anhydrous conditions.
Introduction of Functional Groups: The tert-butyl group can be introduced via alkylation reactions using tert-butyl bromide (tBuBr) in the presence of a strong base like sodium hydride. The hydroxy and methoxy groups can be introduced through hydroxylation and methylation reactions, respectively, using reagents like sodium borohydride (NaBH4) and methyl iodide (MeI).
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in tert-Butyl 3-hydroxy-6-methoxyazepane-1-carboxylate can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3)
Major Products:
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Halogenated or aminated derivatives
Scientific Research Applications
Chemistry: tert-Butyl 3-hydroxy-6-methoxyazepane-1-carboxylate is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving azepane-containing substrates.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-hydroxy-6-methoxyazepane-1-carboxylate depends on its specific application. In enzyme inhibition, for example, the compound may bind to the active site of the enzyme, blocking substrate access and thereby inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific enzyme or receptor being targeted.
Comparison with Similar Compounds
- tert-Butyl 3-hydroxyazepane-1-carboxylate
- tert-Butyl 6-methoxyazepane-1-carboxylate
- tert-Butyl 3-methoxyazepane-1-carboxylate
Comparison: tert-Butyl 3-hydroxy-6-methoxyazepane-1-carboxylate is unique due to the presence of both hydroxy and methoxy groups on the azepane ring
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